molecular formula C17H32N6O4 B1336404 H-Leu-arg-pro-OH CAS No. 133943-59-6

H-Leu-arg-pro-OH

Cat. No. B1336404
M. Wt: 384.5 g/mol
InChI Key: IBMVEYRWAWIOTN-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides like “H-Leu-arg-pro-OH” often involves complex practical tasks. The synthesis of peptides containing polyfunctional amino acids is often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .


Chemical Reactions Analysis

The chemical reactions involving peptides like “H-Leu-arg-pro-OH” can be complex. For instance, the Edman degradation involves treatment of a peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid . This attaches the PITC to the –NH2 group of the N-terminal amino acid, and the second step splits the N-terminal residue from the peptide chain .

Scientific Research Applications

  • Neuropeptide Proctolin

    • Scientific Field : Neurobiology
    • Application Summary : Proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH) is a pentapeptide first extracted from cockroaches. It is known to have many neurohormonal effects and has been associated with specific, identified cockroach neurons .
    • Methods of Application : Proctolin antisera were produced and applied in detecting proctolin-like immunoreactivity (PLI) in the cockroach central nervous system. A radioimmunoassay, capable of detecting 50 fmol of proctolin, was used to quantify the distribution of PLI .
    • Results : Highest concentrations of PLI were detected in the genital ganglia and lowest in the cerebral ganglia. Immunohistochemistry on the cockroach central nervous system demonstrated that PLI is localized to neurons .
  • Antioxidant Peptides

    • Scientific Field : Food Science, Pharmaceuticals, and Cosmetics
    • Application Summary : Antioxidant peptides are currently a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are pivotal areas of research .
    • Methods of Application : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .
    • Results : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
  • GPRPP (Gly-Pro-Arg-Pro-Pro)

    • Scientific Field : Molecular Imaging
    • Application Summary : GPRPP is a high affinity peptide to fibrin and is used in the design of a molecular imaging system for the study of a thrombus .
    • Methods of Application : GPRPP was radiolabeled with technetium-99 m (99m Tc) and could bind to human, dog, and rabbit fibrin and inhibited aggregation of platelet .
    • Results : This method allowed for the study of thrombus formation .

Safety And Hazards

The safety data sheet for “H-Leu-arg-pro-OH” indicates that it may pose certain hazards, although specific details are not provided .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVEYRWAWIOTN-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-arg-pro-OH

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